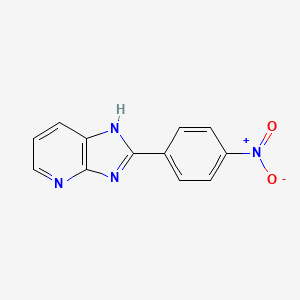

2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine

CAS No.: 63581-48-6

Cat. No.: VC15933867

Molecular Formula: C12H8N4O2

Molecular Weight: 240.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63581-48-6 |

|---|---|

| Molecular Formula | C12H8N4O2 |

| Molecular Weight | 240.22 g/mol |

| IUPAC Name | 2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine |

| Standard InChI | InChI=1S/C12H8N4O2/c17-16(18)9-5-3-8(4-6-9)11-14-10-2-1-7-13-12(10)15-11/h1-7H,(H,13,14,15) |

| Standard InChI Key | SNEPVAQSJPTXCK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)[N+](=O)[O-] |

Introduction

Synthetic Strategies for 2-(4-Nitrophenyl)-1H-Imidazo[4,5-b]pyridine

Nucleophilic Aromatic Substitution (SNAr) and Reduction

The synthesis of imidazo[4,5-b]pyridine derivatives typically begins with 2-chloro-3-nitropyridine (1), which undergoes sequential functionalization. In a metal- and base-free approach, 1 reacts with primary amines via SNAr in a H2O-isopropyl alcohol (IPA) medium at 80°C for 2 hours, yielding N-substituted pyridine-2-amines (2) . Subsequent reduction of the nitro group using Zn/NH4HCO3 in aqueous ethanol produces pyridine-2,3-diamines (3), which serve as intermediates for cyclization .

Heterocyclization with 4-Nitrobenzaldehyde

Cyclization of 3 with 4-nitrobenzaldehyde in H2O-IPA at 85°C for 10 hours facilitates imine formation, followed by intramolecular cyclization and aromatization to yield 2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine (4) . Time-dependent ¹H NMR studies confirm the reaction proceeds via an imine intermediate (A), which cyclizes to form a dihydroimidazo[4,5-b]pyridine (X) before aromatizing to the final product .

Table 1: Reaction Conditions and Yields for Key Synthesis Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| SNAr | H2O-IPA, 80°C, 2 h | 85–92 |

| Nitro Reduction | Zn/NH4HCO3, EtOH-H2O, 45 min | 90 |

| Cyclization | 4-Nitrobenzaldehyde, H2O-IPA, 85°C, 10 h | 88 |

Spectroscopic Characterization

NMR Analysis

The ¹H NMR spectrum of 2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine (4d analog) in CDCl3 exhibits distinct aromatic signals: δ 8.39 ppm (d, J = 4.4 Hz, 1H, H5), 8.34 ppm (d, J = 8.0 Hz, 2H, nitroaryl H2/H6), and 7.95 ppm (d, J = 8.0 Hz, 2H, nitroaryl H3/H5) . The imidazole proton resonates at δ 7.24 ppm (dd, J = 8.0, 4.4 Hz, 1H, H7). Alkyl chains from substituents, if present, appear between δ 4.49 and 1.32 ppm .

Table 2: Key ¹³C NMR Chemical Shifts (CDCl3)

| Carbon Position | δ (ppm) | Assignment |

|---|---|---|

| C2 | 151.9 | Imidazo C2 (nitroaryl) |

| C4a | 148.8 | Pyridine C4a |

| C7a | 144.8 | Imidazole C7a |

| Nitroaryl C1 | 136.8 | Quaternary carbon |

Infrared (IR) and Mass Spectrometry

IR spectra show characteristic absorptions at 1593 cm⁻¹ (C═N stretch) and 1340 cm⁻¹ (NO2 symmetric stretch) . High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 349.1668, consistent with the formula C20H21N4O2 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume